molecular formula C21H24N2O3S B15026737 allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15026737
M. Wt: 384.5 g/mol
InChI Key: HLIMIEPRFUUFJN-UHFFFAOYSA-N
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Description

Allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimidine-thiazine core. Its structure includes a 4-isopropylphenyl substituent at position 6, a methyl group at position 8, and an allyl ester at position 5.

Key structural features include:

  • Core: Pyrimido[2,1-b][1,3]thiazine with a conjugated dihydro system.
  • Substituents:
    • 6-position: Bulky 4-isopropylphenyl group (electron-donating isopropyl moiety).
    • 8-position: Methyl group (steric and electronic modulation).
    • 7-position: Allyl ester (enhances solubility and reactivity for derivatization).

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

prop-2-enyl 8-methyl-4-oxo-6-(4-propan-2-ylphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-5-11-26-20(25)18-14(4)22-21-23(17(24)10-12-27-21)19(18)16-8-6-15(7-9-16)13(2)3/h5-9,13,19H,1,10-12H2,2-4H3

InChI Key

HLIMIEPRFUUFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(C)C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with thiourea and malononitrile, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts such as sodium isopropylate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects is not well-documented. its structure suggests it could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure 6-Position Substituent 8-Position Substituent 7-Position Functional Group Key Properties/Reactivity Reference
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido-thiazine 4-Methoxyphenyl Methyl Allyl ester Enhanced electron density due to methoxy group; moderate solubility in polar solvents
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido-thiazine 3-Ethoxy-4-propoxyphenyl Methyl Ethyl ester Increased hydrophobicity; potential for sustained release due to bulky alkoxy groups
Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido-thiazine 3-Fluorophenyl Methyl Isopropyl ester Electron-withdrawing fluorine enhances electrophilicity; improved metabolic stability
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido-oxazine 4-Chlorophenyl Methylthio Cyano Methylthio group acts as a leaving group; cyano group enables nucleophilic additions

Key Observations:

Electron-Withdrawing Groups (e.g., 3-fluorophenyl in ): Improve electrophilicity, favoring reactions with nucleophiles. Bulky Substituents (e.g., 3-ethoxy-4-propoxyphenyl in ): Reduce solubility but may enhance selectivity in receptor interactions.

Functional Group Reactivity :

  • Allyl/Esters : Allyl esters (as in the target compound) offer greater versatility for cross-coupling reactions compared to ethyl or isopropyl esters .
  • Methylthio Groups : In pyrimido-oxazine derivatives, methylthio acts as a leaving group, enabling substitution reactions (e.g., nucleophilic aromatic substitution) .

Core Heteroatom Differences :

  • Thiazine vs. Oxazine : Pyrimido-thiazine derivatives (S atom) exhibit higher lipophilicity and metabolic stability compared to pyrimido-oxazine analogs (O atom), which may influence pharmacokinetics .

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